molecular formula C5H4BrFN2 B1374916 2-Bromo-6-fluoropyridin-3-amine CAS No. 1068976-51-1

2-Bromo-6-fluoropyridin-3-amine

Cat. No. B1374916
M. Wt: 191 g/mol
InChI Key: QFPSGSIVZKURDU-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridin-3-amine is a chemical compound with the molecular formula C5H4BrFN2 . It has a molecular weight of 191.00 g/mol . The IUPAC name for this compound is 2-bromo-6-fluoropyridin-3-amine .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-fluoropyridin-3-amine is 1S/C5H4BrFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 . The Canonical SMILES is C1=CC(=NC(=C1N)Br)F .


Chemical Reactions Analysis

Specific chemical reactions involving 2-Bromo-6-fluoropyridin-3-amine have not been explicitly mentioned in the available literature.


Physical And Chemical Properties Analysis

2-Bromo-6-fluoropyridin-3-amine has a molecular weight of 191.00 g/mol . It has a computed XLogP3-AA value of 1.6 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 38.9 Ų .

Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been explored. This process involves catalytic amination conditions, leading to various substitution products. For example, under certain conditions, bromide substitution is favored, while in others, chloro or fluoro groups are selectively substituted. This kind of functionalization is crucial in synthesizing specific derivatives for various applications (Stroup et al., 2007).

Radiosynthesis of Fluoropyridines

In a study on radiosynthesis, 2-amino-5-[18F]fluoropyridines were synthesized via a palladium-catalyzed reaction. The process involved radiofluorination of anisyl(2-bromopyridinyl)iodonium triflate to obtain 2-bromo-5-[18F]fluoropyridine, which was then used for subsequent amination reactions. This method is significant in the field of radiopharmaceuticals, where fluorine-18 labeled compounds are used in positron emission tomography (PET) imaging (Pauton et al., 2019).

Synthesis of Dihalopyridines

Another research focused on the synthesis of dihalo adducts, specifically targeting the substitution of fluoro groups under specific conditions. This kind of research is vital for creating compounds with specific halogen substitutions, which can have various applications in medicinal chemistry and material science (Martens & Hertog, 2010).

Complexation with Iron

A study synthesized a compound with a pyridylmethyl amine structure, which included bromo and fluoro substituted pyridines. The compound was then complexed with iron, highlighting its potential in coordination chemistry and possibly catalysis or material science applications (Benhamou et al., 2011).

Suzuki Reactions

The synthesis of 3,5-disubstituted 2-fluoropyridines, through a Suzuki reaction, has been explored, highlighting the versatility of this method in creating variously substituted pyridines. This method is critical in synthesizing compounds for pharmaceuticals and other chemical industries (Sutherland & Gallagher, 2003).

Safety And Hazards

2-Bromo-6-fluoropyridin-3-amine is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-bromo-6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPSGSIVZKURDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724422
Record name 2-Bromo-6-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoropyridin-3-amine

CAS RN

1068976-51-1
Record name 2-Bromo-6-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluoropyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (1.96 g, 12.2 mmol) is added to a mixture of 2-fluoro-5-aminopyridine (1.37 g, 12.2 mmol) and sodium acetate (2 mg, 24.4 mmol) in acetic acid (30 mL) and stirred at rt for 4 hours. Acetic acid is evaporated off in vacuo. The residue is dissolved in EtOAc (50 mL), washed with saturated aqueous Na2CO3 (10 mL), water (20 mL) and brine (10 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford 2-bromo-3-amino-6-fluoropyridine (2.1 g) as a solid. MS: 190 (M+H); 1H NMR (300 MHz, CDCl3): δ 4.04 (br, 2H), 6.77 (dd, H), 7.17(dd, H).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FJR Rombouts, JI Andres, M Ariza… - Journal of Medicinal …, 2017 - ACS Publications
… 1,5-Naphthyridines 74 and 75 were prepared from 2-bromo-6-fluoropyridin-3-amine (69) (56) using a similar procedure as the one outlined for 68 (Scheme 6). Thus, Heck reaction of 69 …
Number of citations: 35 pubs.acs.org
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
… Similarly, a 1,5-naphthyridine derivative 22 was prepared from 2-bromo-6-fluoropyridin-3-amine 20 using Heck reaction of the substituted pyridine with methyl acrylate 23 in good yield. …
Number of citations: 4 www.mdpi.com
M Fuertes Sánchez, C Masdeu Margalef… - 2020 - MDPI
Number of citations: 0

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